Microbial Biosynthesis of 5-Aminovaleric Acid: A Technical Guide
Microbial Biosynthesis of 5-Aminovaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminovaleric acid (5-AVA) is a valuable C5 platform chemical with applications in the synthesis of bioplastics like nylon 5, as well as other valuable chemicals such as δ-valerolactam, glutarate, 5-hydroxyvalerate, and 1,5-pentanediol.[1][2] The growing demand for sustainable alternatives to petroleum-based products has spurred significant research into the microbial biosynthesis of 5-AVA. This technical guide provides an in-depth overview of the core biosynthetic pathways for 5-AVA production in microorganisms, focusing on engineered routes from L-lysine. It includes quantitative data from various studies, detailed experimental protocols for key enzymes, and visualizations of the metabolic pathways.
Core Biosynthesis Pathways from L-Lysine
Microorganisms have been engineered to produce 5-aminovaleric acid primarily from L-lysine, a readily available fermentation product.[1] Four major biosynthetic routes have been established and optimized, each with distinct enzymatic steps and intermediates.
The DavBA Pathway from Pseudomonas putida
This natural pathway from Pseudomonas putida involves a two-step enzymatic conversion of L-lysine to 5-AVA.[1][3][4]
-
Step 1: L-lysine is oxidized to 5-aminovaleramide by L-lysine 2-monooxygenase (DavB).[1][4]
-
Step 2: 5-aminovaleramide is then hydrolyzed to 5-AVA by δ-aminovaleramidase (DavA).[1][4]
This pathway has been successfully expressed in industrial microorganisms like Escherichia coli and Corynebacterium glutamicum for 5-AVA production.[5][6]
The L-lysine α-Oxidase (RaiP) Pathway
This pathway utilizes L-lysine α-oxidase (RaiP), an enzyme found in organisms like the fungus Trichoderma viride and the fish Scomber japonicus.[3][7][8] RaiP catalyzes the oxidative deamination of L-lysine to 2-keto-6-aminocaproate (2K6AC). In the presence of hydrogen peroxide (a byproduct of the RaiP reaction), 2K6AC can be non-enzymatically converted to 5-AVA.[3]
The Cadaverine-Mediated Pathway
This pathway involves the initial decarboxylation of L-lysine to cadaverine, which is then converted to 5-AVA through a series of enzymatic reactions.[3][4]
-
Step 1: L-lysine is decarboxylated to cadaverine by L-lysine decarboxylase (LdcC or CadA).[3][4]
-
Step 2: Cadaverine is converted to 5-aminopentanal through the action of either a putrescine transaminase (PatA) or a monooxygenase putrescine oxidase (Puo).[3][4]
-
Step 3: 5-aminopentanal is oxidized to 5-AVA by a γ-aminobutyraldehyde dehydrogenase (PatD).[3][4]
The Artificial Pathway via 2-Keto-6-Aminocaproate
This engineered pathway is a multi-step enzymatic cascade that provides a highly efficient route from L-lysine to 5-AVA.[4][9]
-
Step 1: L-lysine α-oxidase (RaiP) from Scomber japonicus converts L-lysine to 2-keto-6-aminocaproate (2K6AC).[4][9]
-
Step 2: α-ketoacid decarboxylase (KivD) from Lactococcus lactis decarboxylates 2K6AC to 5-aminopentanal.[4][9][10]
-
Step 3: Aldehyde dehydrogenase (PadA) from Escherichia coli oxidizes 5-aminopentanal to 5-AVA.[4][9]
-
Accessory Enzyme: Catalase (KatE) is often co-expressed to decompose the hydrogen peroxide generated by RaiP, which can be toxic to the cells.[4][9]
Pathways from Other Precursors
While L-lysine is the most common precursor for microbial 5-AVA production, other potential starting materials have been considered.
-
D-Lysine: A comprehensive review of the scientific literature did not yield significant information on established biosynthetic pathways for 5-aminovaleric acid starting from D-lysine in microorganisms.
-
Acetyl-CoA and Malonyl-CoA: Similarly, there is currently no direct, established biosynthetic pathway reported in the literature for the de novo synthesis of 5-aminovaleric acid from acetyl-CoA and malonyl-CoA in microorganisms. The biosynthesis of these precursors is central to fatty acid synthesis.[11][12]
Quantitative Data on 5-AVA Production
The following tables summarize the quantitative data for 5-AVA production in engineered E. coli and C. glutamicum through various pathways and cultivation strategies.
Table 1: 5-AVA Production in Engineered Escherichia coli
| Pathway | Strain | Cultivation Method | Titer (g/L) | Yield (mol/mol) | Reference(s) |
| DavBA | BL-22A-RB-YB | Whole-cell biocatalysis (fed-batch) | 240.7 | 0.87 | [13] |
| DavBA | WL3110 | Whole-cell biotransformation | 95.3 | 0.99 | [13] |
| RaiP | Engineered E. coli | Whole-cell catalysis (fed-batch) | 50.62 | 0.84 | [14] |
| Artificial | CJ06 (cadA knockout) | Fed-batch biotransformation | 52.24 | - | [4][9] |
Table 2: 5-AVA Production in Engineered Corynebacterium glutamicum
| Pathway | Strain | Cultivation Method | Titer (g/L) | Yield (g/g glucose) | Reference(s) |
| DavBA | LYS-12 (gabT, lysE deleted) | Fed-batch fermentation | 28 | - | [6] |
| DavBA | gabT mutant | Fed-batch fermentation | 33.1 | 0.1 | [5] |
| DavBA | AVA-7 | Fed-batch fermentation | 46.5 | 0.34 | [15] |
| Cadaverine-mediated | Engineered C. glutamicum | Fermentation | 5.1 | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and advancing research in 5-AVA biosynthesis. Below are protocols for key enzymatic assays and fermentation procedures.
Enzyme Assays
1. L-lysine Decarboxylase (LdcI/CadA) Activity Assay (Colorimetric)
This assay measures the activity of L-lysine decarboxylase by quantifying the product, cadaverine.[16]
-
Principle: L-lysine and cadaverine react with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form TNP-lysine and TNP-cadaverine. TNP-cadaverine is soluble in toluene, while TNP-lysine remains in the aqueous phase. The amount of TNP-cadaverine is quantified spectrophotometrically.[16]
-
Reaction Mixture:
-
Enzyme solution
-
L-lysine solution
-
-
Procedure:
-
Incubate the enzyme with L-lysine at 37°C.
-
At specific time points, transfer aliquots to a stop solution.
-
Add TNBS solution and incubate at 42°C for 6 minutes.
-
Extract the TNP-cadaverine with toluene.
-
Measure the absorbance of the toluene phase at 340 nm.
-
-
Calculation: Determine the concentration of cadaverine produced using a standard curve.
2. Putrescine Oxidase (Puo) Activity Assay
This assay can be adapted for putrescine oxidase activity on cadaverine.[17]
-
Principle: The enzymatic oxidation of cadaverine produces 1-piperideine, which then reacts with o-aminobenzaldehyde (o-ABA) to form a colored dihydroquinazolinium adduct that can be measured spectrophotometrically.[17]
-
Reaction Mixture:
-
Purified enzyme (e.g., 0.1 mg/mL)
-
100 mM Na/K phosphate buffer (pH 7.5)
-
1 mM cadaverine
-
o-ABA
-
-
Procedure:
-
Perform the assay at 30°C.
-
Monitor the formation of the colored adduct over time by measuring the absorbance at the appropriate wavelength.
-
3. Aldehyde Dehydrogenase (PadA/PatD) Activity Assay
-
Principle: The activity of aldehyde dehydrogenase is determined by monitoring the reduction of NAD(P)+ to NAD(P)H at 340 nm.[18]
-
Reaction Mixture:
-
Enzyme solution
-
Buffer (e.g., potassium phosphate buffer)
-
NAD(P)+
-
Aldehyde substrate (e.g., 5-aminopentanal or γ-aminobutyraldehyde)
-
-
Procedure:
-
Combine the buffer, NAD(P)+, and enzyme in a cuvette.
-
Initiate the reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NAD(P)H.
Fed-Batch Fermentation Protocol for 5-AVA Production in E. coli
This is a general protocol for high-density cell culture to maximize 5-AVA production.[4][9]
-
Fermentation Medium: A defined medium containing glucose, salts (e.g., MgSO₄, FeSO₄, (NH₄)₂SO₄), citric acid, and phosphate buffer.
-
Procedure:
-
Batch Phase: Grow the engineered E. coli strain in a fermenter at 30°C with pH controlled at 6.7-6.9 using NH₃·H₂O.
-
Induction: When the optical density (OD₆₀₀) reaches a desired level (e.g., 0.5), induce gene expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Fed-Batch Phase: After the initial glucose is depleted, feed a concentrated glucose solution to maintain a constant, low glucose concentration, thereby avoiding the formation of inhibitory byproducts.
-
Biotransformation: Add L-lysine to the culture for conversion to 5-AVA.
-
Monitoring: Regularly monitor cell density (OD₆₀₀), pH, dissolved oxygen, and the concentrations of glucose, L-lysine, and 5-AVA.
-
Quantification of 5-AVA by HPLC
-
Principle: 5-AVA in fermentation broth can be quantified using High-Performance Liquid Chromatography (HPLC).[19][20]
-
Method:
-
Sample Preparation: Centrifuge the fermentation broth to remove cells and filter the supernatant.
-
Derivatization (optional but common): Amino acids are often derivatized to enhance their detection. A common method involves reaction with dinitrogen trioxide to form α-hydroxy acid derivatives.[19]
-
Chromatography:
-
Quantification: Determine the concentration of 5-AVA by comparing the peak area to a standard curve of known 5-AVA concentrations.
-
Experimental Workflow for Engineered Strain Development
The development of a high-performance 5-AVA producing strain typically follows a systematic metabolic engineering workflow.
Conclusion
The microbial production of 5-aminovaleric acid represents a promising avenue for the sustainable manufacturing of bioplastics and other valuable chemicals. Significant progress has been made in establishing and optimizing various biosynthetic pathways, primarily from L-lysine, in industrial workhorses like E. coli and C. glutamicum. The artificial pathway utilizing RaiP, KivD, and PadA has demonstrated particularly high efficiency. Future research will likely focus on further optimizing these pathways through protein engineering, enhancing host strain tolerance to 5-AVA, and developing more cost-effective fermentation and purification processes. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers aiming to contribute to this rapidly advancing field.
References
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- 5. files.core.ac.uk [files.core.ac.uk]
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- 8. Functional expression of L-lysine α-oxidase from Scomber japonicus in Escherichia coli for one-pot synthesis of L-pipecolic acid from DL-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. medicoapps.org [medicoapps.org]
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- 15. Systems metabolic engineering of Corynebacterium glutamicum eliminates all by-products for selective and high-yield production of the platform chemical 5-aminovalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PubMed [pubmed.ncbi.nlm.nih.gov]
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